(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a benzyl group, an amino group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate typically involves the protection of the amino group of lysine with a Boc group, followed by the introduction of the benzyl ester. The general synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of lysine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Benzyl Ester: The carboxyl group of the Boc-protected lysine is then esterified with benzyl alcohol in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions to yield the free amino acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical synthetic applications.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the Boc protecting group and benzyl ester.
Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to form amides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Hydrolysis: The major products are the free amino acid and the corresponding alcohol (benzyl alcohol).
Substitution: The major products are amides or other substituted derivatives, depending on the reagents used.
Scientific Research Applications
(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein synthesis.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds and peptide-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate involves its reactivity as an amino acid derivative. The Boc protecting group provides stability during synthetic transformations, while the benzyl ester allows for selective deprotection and further functionalization. The compound interacts with various molecular targets, including enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a methyl ester instead of a benzyl ester.
(S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate: Similar structure but with a tert-butyl ester instead of a benzyl ester.
Uniqueness
(S)-Benzyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate is unique due to the presence of the benzyl ester, which provides distinct reactivity and stability compared to other esters. This makes it particularly useful in peptide synthesis and other applications where selective deprotection and functionalization are required.
Properties
IUPAC Name |
benzyl (2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-15(11-7-8-12-19)16(21)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZISSVALKSURRS-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.